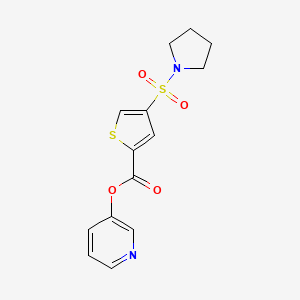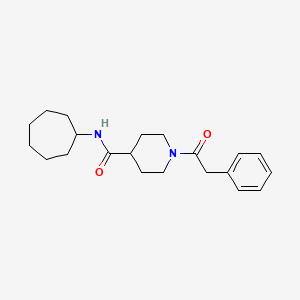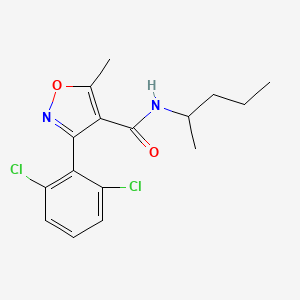![molecular formula C22H31N3O5 B5161824 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide](/img/structure/B5161824.png)
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide selectively targets mutated forms of EGFR, which are commonly found in NSCLC. It irreversibly binds to the ATP-binding site of EGFR, inhibiting its activity and preventing the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has been shown to have a potent anti-tumor effect in preclinical studies, with significant reductions in tumor size and prolonged survival in animal models. In clinical trials, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has demonstrated high response rates and prolonged progression-free survival in patients with EGFR T790M mutation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide in lab experiments is its high potency and selectivity for mutated forms of EGFR. This makes it an ideal tool for studying the role of EGFR in cancer cell growth and survival. However, one limitation of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide is its irreversible binding to EGFR, which can make it difficult to study the downstream signaling pathways that are affected by EGFR inhibition.
Zukünftige Richtungen
There are several future directions for research on 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide. One area of focus is the development of combination therapies that can enhance the anti-tumor effect of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide. Another area of interest is the identification of biomarkers that can predict response to 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide, which could help to personalize treatment for patients with NSCLC. Finally, there is ongoing research on the development of next-generation EGFR TKIs that can overcome resistance to 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide and other current therapies.
Synthesemethoden
The synthesis of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of a piperidine intermediate, which is then reacted with a benzoyl chloride to form the benzamide intermediate. Finally, the azepanone intermediate is synthesized and reacted with the benzamide intermediate to form the final compound.
Wissenschaftliche Forschungsanwendungen
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has been extensively studied for its efficacy in the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. In addition, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide has also been shown to have a favorable safety profile, with fewer side effects than other EGFR TKIs.
Eigenschaften
IUPAC Name |
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-[(3S)-2-oxoazepan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-29-15-11-20(26)25-13-9-18(10-14-25)30-17-7-5-16(6-8-17)21(27)24-19-4-2-3-12-23-22(19)28/h5-8,18-19H,2-4,9-15H2,1H3,(H,23,28)(H,24,27)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTIDJSYYUQXFE-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NC3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N[C@H]3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)
![methyl 2-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5161755.png)
![N-(1-isopropyl-1H-1,2,4-triazol-5-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5161761.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5161776.png)
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5161801.png)
![N-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-5-carboxamide](/img/structure/B5161809.png)
![5-(2-furyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5161816.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5161820.png)



![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5161849.png)